methyl N-[(1S)-1-diethoxyphosphoryl-2-oxo-2-phenylethyl]carbamate
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Overview
Description
Methyl N-[(1S)-1-diethoxyphosphoryl-2-oxo-2-phenylethyl]carbamate is a complex organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(1S)-1-diethoxyphosphoryl-2-oxo-2-phenylethyl]carbamate typically involves the reaction of a suitable carbamate precursor with a diethoxyphosphorylating agent. One common method is the reaction of methyl carbamate with diethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified by recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The diethoxyphosphoryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce hydroxylated carbamates. Substitution reactions can result in a variety of carbamate derivatives with different functional groups.
Scientific Research Applications
Methyl N-[(1S)-1-diethoxyphosphoryl-2-oxo-2-phenylethyl]carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other carbamate derivatives.
Biology: The compound can be used in studies involving enzyme inhibition, as carbamates are known to inhibit certain enzymes by carbamoylation.
Industry: It can be used in the production of pesticides and herbicides, leveraging its carbamate structure for biological activity.
Mechanism of Action
The mechanism of action of methyl N-[(1S)-1-diethoxyphosphoryl-2-oxo-2-phenylethyl]carbamate involves the interaction with specific molecular targets, such as enzymes. The diethoxyphosphoryl group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This carbamoylation process disrupts the normal function of the enzyme, which can be exploited in various applications, such as pesticide action or enzyme inhibition studies.
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler carbamate with a single methyl group.
Ethyl N-phenylcarbamate: Contains an ethyl group and a phenyl group, similar to the phenylethyl group in the target compound.
Diethyl phosphorocarbamate: Contains diethoxyphosphoryl and carbamate groups, similar to the target compound.
Uniqueness
Methyl N-[(1S)-1-diethoxyphosphoryl-2-oxo-2-phenylethyl]carbamate is unique due to its combination of a diethoxyphosphoryl group and a phenylethyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl N-(1-diethoxyphosphoryl-2-oxo-2-phenylethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20NO6P/c1-4-20-22(18,21-5-2)13(15-14(17)19-3)12(16)11-9-7-6-8-10-11/h6-10,13H,4-5H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWBXHJCRBUCSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(=O)C1=CC=CC=C1)NC(=O)OC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20NO6P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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